molecular formula C17H12FN5S B2374782 3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894059-43-9

3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2374782
CAS No.: 894059-43-9
M. Wt: 337.38
InChI Key: PRUFJCLGUFZHLG-UHFFFAOYSA-N
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Description

The compound 3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a high-quality chemical reagent designed for research applications. It features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry due to its versatility and potential to interact with multiple biological targets. Researchers can leverage this compound as a key building block in the synthesis of novel molecules or as a reference standard in bioactivity screening . The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in drug discovery. Analogous compounds based on this scaffold have demonstrated potent antitubulin activity, effectively inhibiting tubulin polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and apoptosis in cancer cell lines . Furthermore, closely related triazolo-pyridazine derivatives have been identified as effective Dipeptidyl peptidase-4 (DPP-4) inhibitors, showcasing significant potential as anti-diabetic agents in both in silico and in vitro evaluations . Additional research indicates that this chemotype can also function as inhibitors for bromodomain-containing protein 4 (BRD4), making it a candidate for probing epigenetic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with care, utilizing appropriate personal protective equipment. For in-depth analytical data, structural information, and specific storage recommendations, please contact our technical support team.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-3-1-2-12(10-14)11-24-17-21-20-16-5-4-15(22-23(16)17)13-6-8-19-9-7-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFJCLGUFZHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327211
Record name 3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894059-43-9
Record name 3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H12FN5S
  • Molecular Weight: 337.38 g/mol
  • Structure: The compound features a triazolo-pyridazine core substituted with a fluorophenyl group and a methylsulfanyl moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably:

  • Cytotoxicity Studies: In vitro evaluations have demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity. For instance, one study reported IC50 values of approximately 1.06 µM against A549 cells and 1.23 µM against MCF-7 cells .
Cell LineIC50 Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism by which this compound exerts its anticancer effects is likely multifaceted:

  • Kinase Inhibition: The compound has been evaluated for its inhibitory activity against c-Met kinase, a target implicated in cancer progression and metastasis. It demonstrated comparable inhibitory potency to established inhibitors like Foretinib .
  • Cell Cycle Arrest and Apoptosis: The compound induces cell cycle arrest in the G0/G1 phase and promotes late apoptosis in sensitive cancer cell lines . This suggests that it may disrupt cellular proliferation pathways critical for tumor growth.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer potential, triazole compounds have been explored for their antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity: Fluorinated triazoles have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and inhibit DNA replication .
  • Anti-inflammatory Effects: Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies

Several case studies have documented the biological activity of related triazole compounds:

  • Fluorinated Triazoles in Cancer Therapy: A study demonstrated that fluorinated triazole analogs exhibit enhanced cytotoxicity against various carcinoma cell lines compared to non-fluorinated counterparts. The presence of fluorine atoms was linked to improved hydrophobicity and stability, which are critical for drug efficacy .
  • Synthesis and Evaluation of Triazolo-Pyridazine Derivatives: Research involving novel derivatives has shown that structural modifications can significantly enhance biological activity. For example, compounds with specific substitutions at the C-4 position demonstrated increased potency against breast cancer cell lines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name / ID Core Structure Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(3-fluorophenylmethylsulfanyl), 6-pyridin-4-yl C₁₇H₁₂FN₅S High lipophilicity, potential CNS activity
3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl analog (CAS: N/A) [1,2,4]triazolo[4,3-b]pyridazine 3-(4-fluorophenylmethylthio), 6-pyridin-4-yl C₁₇H₁₂FN₅S Fluorine position affects binding affinity
6-Chloro-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1094425-19-0) [1,2,4]triazolo[4,3-b]pyridazine 6-chloro, 3-(3-fluorophenyl) C₁₁H₆ClFN₄ Reduced polarity, antimicrobial activity
5-[6-[(3-Fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole Pyridazine-thiazole hybrid 6-(3-fluorophenylmethylsulfanyl), 3-pyridazinyl C₁₆H₁₃FN₄S₂ Altered core may reduce target selectivity
CL 218872 (3-methyl-6-(3-trifluoromethylphenyl)) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl, 6-(3-trifluoromethylphenyl) C₁₃H₁₀F₃N₄ GABAₐ receptor agonist (anxiolytic)

Key Observations :

  • Substituent Position : The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets compared to 4-fluorophenyl analogs .
  • Chlorine vs. Sulfanyl : Chlorine at position 6 () decreases molecular weight (248.65 vs. 337.08) but may limit hydrogen-bonding interactions .
PDE4 Inhibition
  • The triazolo[4,3-b]pyridazine core (e.g., compound 18 in ) exhibits high selectivity for PDE4 isoforms (IC₅₀ < 10 nM), outperforming thiadiazine analogs due to optimized π-π interactions with the catalytic domain .
  • Target Compound : The pyridin-4-yl group may mimic catechol diether moieties in PDE4 inhibitors, enhancing isoform specificity .
Antimicrobial and Antiproliferative Effects
  • 3-Substituted Phenyl Derivatives (): Electron-withdrawing groups (e.g., fluoro) improve antifungal activity (MIC: 8–32 µg/mL vs. 64–128 µg/mL for non-fluorinated analogs) .
  • Triazolo-Pyridazine Acetohydrazides (): Loss of thrombin inhibition but gain in antiproliferative activity (IC₅₀: 12–25 µM in endothelial cells) suggests substituent-dependent mechanistic shifts .
CNS Activity
  • CL 218872 (): The trifluoromethylphenyl group confers α2/α3-GABAₐ receptor selectivity (EC₅₀: 0.1 µM), whereas the target compound’s sulfanyl group may alter blood-brain barrier penetration .

Docking and Computational Insights

  • PDE4 Binding : Docking studies () reveal that triazolo[4,3-b]pyridazines occupy the hydrophobic Q2 pocket via 3-aryl groups, with pyridin-4-yl enhancing hydrogen bonding to Gln443 .
  • GABAₐ Receptor : Fluorophenyl groups in CL 218872 form halogen bonds with Tyr157, while sulfanyl groups in the target compound may introduce steric hindrance .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves cyclization of a pyridazine precursor with a fluorophenylmethylthiol group under controlled conditions. Key steps include:

  • Catalysts : Use of acids (e.g., HCl) or bases to promote cyclization .
  • Solvents : Polar aprotic solvents like acetonitrile or ethanol, which enhance reaction efficiency .
  • Temperature : Reactions often proceed at reflux (~80–100°C) to achieve high yields (60–80%) .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure product .

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl and pyridyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C16_{16}H12_{12}FN5_5S, theoretical MW: 333.36) .
  • HPLC : Purity assessment (>95% for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial evaluations focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this triazolopyridazine derivative?

Methodological approaches include:

  • Substituent Variation : Synthesizing analogs with altered fluorophenyl or pyridyl groups to assess impact on bioactivity .
  • Docking Studies : Molecular modeling against targets like BRD4 bromodomains to predict binding modes .
  • Pharmacophore Mapping : Identifying critical functional groups (e.g., sulfanyl linkage) using QSAR models .

Q. What strategies resolve low yields in the final cyclization step of synthesis?

Common optimizations:

  • Catalyst Screening : Testing alternatives like Pd/C or CuI to improve efficiency .
  • Microwave Assistance : Reducing reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .
  • Inert Atmosphere : Using nitrogen/argon to prevent oxidation of intermediates .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Stability studies involve:

  • pH Profiling : Incubating the compound in buffers (pH 3–10) and monitoring degradation via HPLC .
  • Solvent Effects : Assessing solubility in DMSO/PBS mixtures to avoid precipitation in cell-based assays .
  • Thermal Stability : Accelerated degradation studies at 40°C to predict shelf-life .

Q. What experimental designs address contradictory bioactivity data across similar triazolopyridazines?

To reconcile discrepancies:

  • Standardized Protocols : Adopting uniform assay conditions (e.g., fixed incubation times) .
  • Meta-Analysis : Comparing data from analogs (e.g., chloro vs. fluoro derivatives) to identify substituent-specific trends .
  • Target Validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .

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